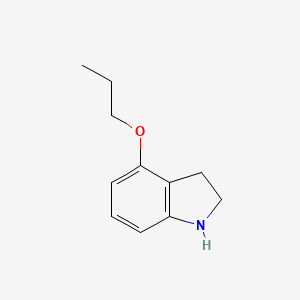![molecular formula C9H13NO2 B1368164 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol CAS No. 21480-43-3](/img/structure/B1368164.png)
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol consists of 9 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The compound has two defined atom stereocenters . The exact mass of the molecule is 167.094628657 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol include a density of 1.2±0.1 g/cm³, a boiling point of 357.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.3±23.7 °C . The index of refraction is 1.594 . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Supramolecular Structures
Xie et al. (2005) explored the creation of Co(III) and Cu(II) complexes using a polyamine ligand similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They found that these complexes form distinct supramolecular structures, influenced by factors like ligand donor sets, central metal atoms, and counteranions (Xie et al., 2005).
Coordination with Metal Ions
Aiello et al. (2018) investigated the coordination of amino acids, including compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, with trivalent metal ions. This study provided insights into how such compounds interact with metal ions like Al(III) and Fe(III) (Aiello et al., 2018).
Anion Recognition and Hydrogen Bonding
Ashokkumar et al. (2011) synthesized anion receptors based on acridinedione, incorporating OH and NH groups akin to those in 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They discovered these receptors show selective interaction with fluoride ions, demonstrating the potential of such compounds in anion recognition (Ashokkumar et al., 2011).
Catalysis in Ethylene Polymerization
Houghton et al. (2008) reported on the synthesis of metal complexes using ligands related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol and their application as catalysts in ethylene polymerization. This research highlights the role of such compounds in catalyzing polymerization processes (Houghton et al., 2008).
Hydroxylation Reactions
Lee et al. (2001) used compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol for the hydroxylation of phenol, indicating the potential of such compounds in catalytic processes (Lee et al., 2001).
Proton-Coupled Electron Transfer
Rhile et al. (2004) studied a compound with a phenolic structure related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, revealing insights into proton-coupled electron transfer processes (Rhile et al., 2004).
Propiedades
IUPAC Name |
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-MUWHJKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |
CAS RN |
21480-43-3 | |
| Record name | (-)-threo-Metaraminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)